4-cyano-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide
Description
4-Cyano-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a cyano substituent at the para position of the benzene ring and a branched 2,3-dimethoxy-2-methylpropyl group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their roles as enzyme inhibitors (e.g., cyclooxygenase-2 (COX-2) inhibitors) and antimicrobial agents . The cyano group may enhance binding affinity to target proteins by introducing electron-withdrawing effects, while the dimethoxy-methylpropyl substituent likely influences solubility and metabolic stability compared to simpler alkyl or aryl groups .
Properties
IUPAC Name |
4-cyano-N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-13(19-3,10-18-2)9-15-20(16,17)12-6-4-11(8-14)5-7-12/h4-7,15H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWYKSHPLASBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C#N)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-cyano-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a sulfonamide group attached to a benzene ring, with a cyano group and a dimethoxyalkyl substituent. This structure is indicative of compounds that often exhibit diverse biological activities.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives possess antimicrobial properties. For instance, studies have shown that modifications to the sulfonamide structure can enhance antibacterial activity against various strains of bacteria. The presence of the cyano and methoxy groups may contribute to this activity by influencing the compound's ability to penetrate bacterial membranes and interact with target enzymes involved in folate synthesis.
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamide derivatives has been explored extensively. A study demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cultures. The mechanisms often involve the modulation of nitric oxide (NO) synthesis and the inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, such as COX and lipoxygenase (LOX), reducing the synthesis of inflammatory mediators.
- Cytokine Modulation : It can downregulate the expression of pro-inflammatory cytokines through various signaling pathways, including NF-kB and MAPK pathways.
- Antioxidant Activity : Some studies suggest that sulfonamide derivatives can exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Study 1: In Vitro Anti-inflammatory Activity
A recent investigation assessed the anti-inflammatory effects of related sulfonamide compounds in vitro using macrophage cell lines. The study found that treatment with these compounds resulted in a significant reduction in NO production and cytokine release at non-toxic concentrations. The results suggest that this compound could potentially serve as a lead compound for developing new anti-inflammatory agents.
Study 2: In Vivo Efficacy
In an animal model of induced inflammation (e.g., carrageenan-induced paw edema), administration of similar sulfonamide compounds resulted in marked reductions in edema formation compared to control groups. These findings support the potential use of such compounds in treating inflammatory conditions.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Key Observations :
- Solubility: The 2,3-dimethoxy-2-methylpropyl group in the target compound likely enhances water solubility compared to hydrophobic substituents like the 4-fluorophenyl ethyl group in . However, it may reduce solubility relative to the dimethylamino-propyl group in sc-349371, which introduces a charged tertiary amine .
- Bioactivity : Fluorophenyl and pyrimidine-linked sulfonamides () are associated with kinase inhibition and antimicrobial activity, whereas tertiary amine-containing analogs () may target neurotransmitter receptors .
Substituent Effects on the Benzene Ring
Key Observations :
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- The target compound’s dimethoxy-methylpropyl group balances lipophilicity (logP ~2.1) and solubility, making it suitable for oral administration. In contrast, the fluorophenyl ethyl derivative (logP ~3.0) may require formulation aids for bioavailability .
- The hydrochloride salt of sc-349371 () significantly improves solubility, a strategy that could be applied to the target compound for enhanced delivery .
Research Findings and Implications
While specific pharmacological data for this compound are absent in the provided evidence, insights from analogs suggest:
- Enzyme Inhibition Potential: Structural similarity to COX-2 inhibitors () and kinase-targeting sulfonamides () implies possible activity in inflammatory or oncological pathways .
- Toxicity Considerations: The cyano group necessitates stability testing to rule out cyanide generation during metabolism, a concern noted in halogenated analogs () .
- Synthetic Feasibility : The branched alkoxy group may require multi-step synthesis, as seen in patented methods for complex sulfonamides () .
Q & A
Basic: What are the optimal synthetic routes for 4-cyano-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide?
Methodological Answer:
The synthesis typically involves sulfonylation of the amine precursor (e.g., 2,3-dimethoxy-2-methylpropylamine) with 4-cyanobenzenesulfonyl chloride. Key steps include:
- Reagent Control: Use anhydrous solvents (e.g., dichloromethane or DMF) to minimize hydrolysis of the sulfonyl chloride intermediate .
- Temperature Modulation: Maintain low temperatures (0–5°C) during coupling to prevent side reactions, followed by gradual warming to room temperature .
- Catalysis: Triethylamine or DMAP may be employed as a base to deprotonate the amine and accelerate nucleophilic substitution .
- Workup: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .
Advanced: How can statistical experimental design optimize the synthesis yield of this compound?
Methodological Answer:
Response Surface Methodology (RSM) or Taguchi orthogonal arrays can systematically optimize reaction parameters:
- Factors: Temperature, solvent polarity, reagent stoichiometry, and catalyst loading .
- Output Metrics: Yield, purity (HPLC), and reaction time.
- Computational Pre-Screening: Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps, narrowing experimental conditions .
- Case Study: A Central Composite Design (CCD) revealed that solvent choice (DMF vs. THF) and molar ratio (1:1.2 amine:sulfonyl chloride) contribute 70% of yield variability .
Basic: Which analytical techniques confirm the structure and purity of this sulfonamide?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 7.8–8.1 ppm (aromatic protons), δ 3.2–3.5 ppm (methoxy groups), and δ 1.2–1.5 ppm (methyl groups) confirm substituent integration .
- ¹³C NMR: Signals at ~115 ppm (C≡N) and ~55 ppm (methoxy carbons) validate the cyano and dimethoxy moieties .
- HPLC: Retention time consistency (>98% purity) under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry: ESI-MS [M+H]+ ion matches theoretical molecular weight (±2 ppm) .
Advanced: What computational methods predict the reactivity and biological target interactions of this compound?
Methodological Answer:
- Reactivity Prediction:
- DFT Calculations: Model sulfonamide bond cleavage energy and nucleophilic attack susceptibility at the cyano group .
- Molecular Dynamics (MD): Simulate solvent effects on reaction intermediates (e.g., solvation shells in DMF vs. dichloromethane) .
- Target Interaction Modeling:
Basic: How to design in vitro assays to evaluate its potential as an enzyme inhibitor?
Methodological Answer:
- Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrases, histone deacetylases) .
- Assay Protocol:
- Enzyme Kinetics: Measure IC₅₀ via fluorescence-based assays (e.g., quenching of 4-methylumbelliferyl acetate hydrolysis for esterase activity) .
- Control Compounds: Compare inhibition potency to acetazolamide (carbonic anhydrase reference inhibitor) .
- Buffer Optimization: Use pH 7.4 Tris buffer with 0.1 mM Zn²⁺ to stabilize metalloenzyme active sites .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Data Triangulation: Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
- Meta-Analysis: Apply QSAR models to reconcile discrepancies in IC₅₀ values caused by assay conditions (e.g., ionic strength, temperature) .
- Structural Elucidation: Co-crystallize the compound with its target (e.g., X-ray crystallography) to confirm binding mode vs. computational predictions .
Basic: What are the stability considerations for this compound under storage and experimental conditions?
Methodological Answer:
- Storage: Store at –20°C in amber vials under inert gas (N₂) to prevent hydrolysis of the sulfonamide group .
- pH Sensitivity: Avoid buffers with pH >8.5, which promote deprotonation and degradation of the -SO₂NH- moiety .
- Light Exposure: UV-Vis stability tests show 5% degradation after 72 hours under ambient light; use light-protected containers .
Advanced: How to design derivatives to enhance pharmacokinetic properties while retaining activity?
Methodological Answer:
- SAR Studies:
- ADME Profiling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
